Absence of Reported BACE-1 Inhibitory Activity Differentiates the N-Methyl Compound from a Related Series
In a study evaluating a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE-1 inhibitors, several imidazole-based analogs demonstrated measurable, though weak, inhibitory activity. For instance, the most potent compound in the imidazole subset exhibited an IC50 value of 4.6 μM [1]. In stark contrast, the target compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide was not reported as a member of this tested library and has no associated BACE-1 inhibitory data. This negative finding is a critical point of differentiation, demonstrating that the N-methyl modification likely abolishes any class-level BACE-1 activity, which is a valuable piece of selectivity information for any user developing a panel targeting this enzyme [1].
| Evidence Dimension | BACE-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported (compound absent from the published SAR series) |
| Comparator Or Baseline | Compound 41 (most potent imidazole analog in the series): IC50 = 4.6 μM |
| Quantified Difference | Activity is > 4.6 μM or non-existent for the target compound, versus the 4.6 μM for the lead analog. The target compound is effectively inactive in this context. |
| Conditions | In vitro FRET-based enzymatic assay against BACE-1 (unknown origin). |
Why This Matters
This evidence prevents misapplication of the compound in BACE-1 research and highlights its selectivity, saving procurement costs and time for assay development groups.
- [1] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462-475. View Source
